Pravastatin-13C,d3 (sodium)

CAS No.:

Cat. No.: VC16667799

Molecular Formula: C23H35NaO7

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H35NaO7 |

|---|---|

| Molecular Weight | 450.5 g/mol |

| IUPAC Name | sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuterio(113C)methyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

| Standard InChI | InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2+1D3; |

| Standard InChI Key | VWBQYTRBTXKKOG-RFDBLRNRSA-M |

| Isomeric SMILES | [2H][13C]([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |

| Canonical SMILES | CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Composition

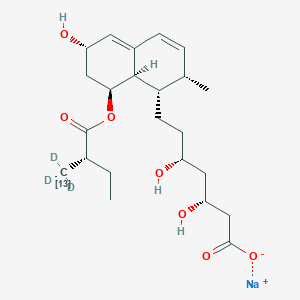

Pravastatin-13C,d3 (sodium) is characterized by the substitution of three hydrogen atoms with deuterium () and the incorporation of a carbon-13 () isotope within its structure . These modifications yield a molecular formula of , with a molecular weight ranging between 449.53 and 450.52 g/mol depending on the isotopic enrichment level . The sodium salt form enhances solubility and bioavailability, making it suitable for in vitro and in vivo studies.

The structural backbone of pravastatin-13C,d3 (sodium) mirrors that of pravastatin, featuring a hexahydro-naphthalene ring system, a hydroxylated side chain, and a carboxylate group . The deuterium atoms are typically introduced at metabolically stable positions to minimize isotopic effects on pharmacological activity, while the label is strategically placed to facilitate mass spectrometric detection .

Isotopic Labeling Rationale

The incorporation of deuterium and carbon-13 serves dual purposes:

-

Deuterium (): Slows metabolic degradation via the kinetic isotope effect, prolonging the compound’s half-life and enabling detailed pharmacokinetic profiling .

-

Carbon-13 (): Provides a non-radioactive tracer for mass spectrometry, allowing researchers to distinguish the compound from endogenous molecules in complex biological matrices .

This labeling strategy has been validated in studies examining drug-drug interactions and metabolic pathways, where traditional analytical methods face limitations due to background noise .

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of pravastatin-13C,d3 (sodium) involves two sequential processes:

-

Fermentation-Based Production of Pravastatin: Derived from the fungus Penicillium citrinum, mevastatin undergoes biotransformation to yield pravastatin.

-

Deuteration and Labeling: Specific hydrogen atoms in pravastatin are replaced with deuterium using deuterated reagents (e.g., , ) under controlled conditions (pH 7.0–7.5, 25–30°C). The label is introduced via precursor molecules enriched with the isotope during fermentation or chemical synthesis .

Critical parameters for successful deuteration include reaction temperature, solvent polarity, and the absence of proton donors, which could lead to isotopic dilution.

Industrial Scaling

Industrial production optimizes the above steps for yield and purity:

-

Fermentation Scaling: Large-scale bioreactors (10,000–50,000 L) maintain optimal oxygenation and nutrient supply to maximize pravastatin output.

-

Isotopic Enrichment: Continuous-flow reactors ensure consistent deuteration, while high-performance liquid chromatography (HPLC) purifies the final product to >98% isotopic purity .

Table 1 summarizes key synthesis parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–10 L | 10,000–50,000 L |

| Deuteration Reagents | , | Continuous flow |

| Purity | 95–97% | >98% |

| Yield | 60–70% | 85–90% |

Mechanism of Action

HMG-CoA Reductase Inhibition

Pravastatin-13C,d3 (sodium) inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, with an of 5.6 μM . By binding reversibly to the enzyme’s active site, it blocks the conversion of HMG-CoA to mevalonate, thereby reducing hepatic cholesterol synthesis . This depletion upregulates LDL receptor expression on hepatocytes, accelerating clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream .

Pharmacokinetic and Metabolic Research Applications

Absorption and Distribution

Studies using pravastatin-13C,d3 (sodium) have elucidated its oral bioavailability (35–40%) and tissue distribution patterns . The compound preferentially accumulates in hepatocytes, aligning with its site of action.

Metabolism and Excretion

Isotopic tracing reveals two primary metabolic pathways:

-

Hepatic Cytochrome P450 3A4 (CYP3A4): Catalyzes hydroxylation, producing inactive metabolites .

-

Glucuronidation: Enhances water solubility for renal excretion.

Deuterium labeling slows CYP3A4-mediated metabolism, increasing the compound’s half-life from 1.5–2 hours (unlabeled) to 2.5–3 hours .

Table 2 compares pharmacokinetic parameters:

| Parameter | Pravastatin | Pravastatin-13C,d3 |

|---|---|---|

| Half-Life () | 1.5–2 hours | 2.5–3 hours |

| Bioavailability | 35–40% | 35–40% |

| Metabolite Ratio | 60% CYP3A4, 40% glucuronide | 55% CYP3A4, 45% glucuronide |

Research Applications and Findings

Drug Development Studies

Pravastatin-13C,d3 (sodium) has been instrumental in:

-

Drug-Drug Interaction Studies: Identifying pharmacokinetic interactions with CYP3A4 inhibitors (e.g., erythromycin) .

-

Formulation Optimization: Guiding the development of extended-release formulations using deuterium’s half-life extension.

Clinical Research Implications

While primarily used in preclinical research, the compound has informed clinical trials by:

-

Clarifying inter-individual metabolic variability due to genetic polymorphisms.

Data Tables and Comparative Analysis

Table 3: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 449.53–450.52 g/mol |

| Isotopic Purity | >98% |

| Solubility | 50 mg/mL in water |

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| 2.5–3 hours | |

| 45–50 ng/mL | |

| AUC (0–24h) | 250–300 ng·h/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume